Cas no 62005-66-7 ((3beta,22E)-ergosta-5,8,22-triene-3,11-diol)

(3beta,22E)-ergosta-5,8,22-triene-3,11-diol structure
62005-66-7 structure
Product Name:(3beta,22E)-ergosta-5,8,22-triene-3,11-diol
CAS No:62005-66-7
Molecular Formula:C28H44O2
Molecular Weight:412.64776
CID:1632631
PubChem ID:71438952

(3beta,22E)-ergosta-5,8,22-triene-3,11-diol Properties

Names and Identifiers

    • (3beta,22E)-ergosta-5,8,22-triene-3,11-diol
    • Ergosta-5,8,22-triene-3,11-diol, (3beta,22E)-
    • (22E)-Ergosta-5,8,22-triene-3β,11-diol
    • (3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
    • DTXSID301274134
    • Hydroxyisoergosterol
    • 62005-66-7
    • Portensterol
    • InChIKey: RJWIGXOAUROSSK-UHFFFAOYSA-N
    • Inchi: InChI=1S/C28H44O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)13-14-27(20,5)26(22)25(30)16-28(23,24)6/h7-9,17-19,21,23-25,29-30H,10-16H2,1-6H3
    • SMILES: CC(C)C(C)C=CC(C)C1CCC2C1(CC(C3=C2CC=C4C3(CCC(C4)O)C)O)C

Computed Properties

  • Exact Mass: 412.33432
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 412.334131
  • Heavy Atom Count: 30
  • Complexity: 759
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 5.6
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • PSA: 40.46
  • Refractive Index: 1.554
  • Boiling Point: 534.8°C at 760 mmHg
  • Flash Point: 223.6°C
  • Density: 1.05

(3beta,22E)-ergosta-5,8,22-triene-3,11-diol Related Literature

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